![molecular formula C22H22N4O4S B2933085 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-31-4](/img/no-structure.png)
7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. The presence of a piperazine ring suggests that it might have some biological activity, as piperazine derivatives are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups would likely make this compound soluble in polar solvents .Scientific Research Applications
Antimicrobial and Antifungal Applications
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of bacterial and fungal pathogens. For example, compounds with quinazolin-4-one derivatives exhibited significant antibacterial and antifungal activity comparable to standard drugs, highlighting their potential as therapeutic agents in combating infections (Fawzy, Ghobashy, & El-ziaty, 2012). Additionally, novel quinazolinones fused with triazole, triazine, and tetrazine rings have shown promising results in antimicrobial studies (Pandey et al., 2009).
Antitumor and Anticancer Research
Quinazolinone derivatives have also been explored for their antitumor and anticancer properties. For instance, the synthesis and optimization of 2,3,7-trisubstituted quinazoline derivatives have demonstrated remarkable activity against certain cancer cell lines, suggesting their utility in developing potent antitumor agents (Noolvi & Patel, 2013).
Agricultural Applications
In the agricultural sector, quinazolin-4-one derivatives have been designed and synthesized to act as effective bactericides against phytopathogenic bacteria, such as Xanthomonas oryzae pv. oryzae, a major rice pathogen. This highlights the compound's potential in developing new, efficient agricultural bactericides to protect crops from bacterial diseases (Du et al., 2018).
Safety And Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5-dihydro-1,3-dioxolo[4,5-g]quinazoline-5,8-dione with 4-phenylpiperazine-1-carboxylic acid followed by reduction and cyclization to form the final product.", "Starting Materials": [ "2-amino-4,5-dihydro-1,3-dioxolo[4,5-g]quinazoline-5,8-dione", "4-phenylpiperazine-1-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dihydro-1,3-dioxolo[4,5-g]quinazoline-5,8-dione with 4-phenylpiperazine-1-carboxylic acid in the presence of hydrochloric acid and ethanol to form 7-[3-(4-phenylpiperazin-1-yl)propyl]-6-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 2: Reduction of the intermediate product with sodium borohydride in the presence of ethanol and water to form 7-[3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 3: Cyclization of the final product with sodium hydroxide in the presence of ethanol and water to form the desired compound, 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
CAS RN |
688055-31-4 |
Product Name |
7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Molecular Formula |
C22H22N4O4S |
Molecular Weight |
438.5 |
IUPAC Name |
7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C22H22N4O4S/c27-20(25-10-8-24(9-11-25)15-4-2-1-3-5-15)6-7-26-21(28)16-12-18-19(30-14-29-18)13-17(16)23-22(26)31/h1-5,12-13H,6-11,14H2,(H,23,31) |
InChI Key |
GUPKRCARXJWFBD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
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